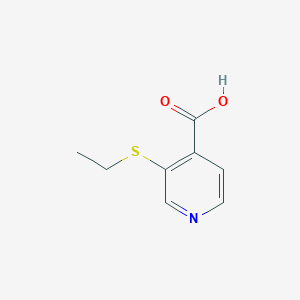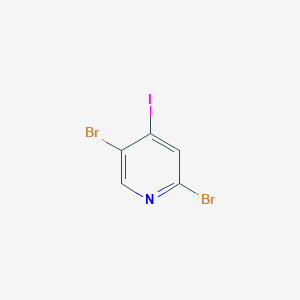
6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol
Descripción general
Descripción
6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol, also known as 6-Bromo-2-THP-2H-indazol-5-ol, is a novel and promising compound that has been studied for its potential as a therapeutic agent in various medical conditions. 6-Bromo-2-THP-2H-indazol-5-ol is a small molecule that has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been the subject of numerous scientific studies, and its potential as a therapeutic agent has been explored in a variety of medical conditions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol is involved in the synthesis of various chemical compounds, including N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, which are explored for their potential applications in pharmaceuticals and material sciences (Revanna et al., 2013).
- This chemical is also a key intermediate in the preparation of 6-bromo-3,4-dihydro-2H-pyrans, which have applications in synthetic chemistry for creating diverse molecular structures (Milne et al., 2002).
Applications in Complex Molecule Synthesis
- It is used in the construction of complex molecules like pyrazole-based heterocycles attached to sugar moieties. These compounds have been evaluated for their potential anti-diabetic activity (Vaddiraju et al., 2022).
- Additionally, it plays a role in the chemoenzymatic synthesis of enantiopure 6-substituted 5,6-dihydro-2H-pyran-2-one, a structural motif found in chiral lactones with a range of biological activities (Carrera et al., 2013).
Contribution to Organic Synthesis
- Its derivatives are integral in the development of novel synthesis methods and reactions, contributing significantly to advancements in organic synthesis and medicinal chemistry. This includes the development of new synthetic pathways and the exploration of its reactivity with various nucleophiles and other chemical entities (Kotretsou & Georgiadis, 2000).
Propiedades
IUPAC Name |
6-bromo-2-(oxan-2-yl)indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-9-6-10-8(5-11(9)16)7-15(14-10)12-3-1-2-4-17-12/h5-7,12,16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZSGBCLGLWIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C3C=C(C(=CC3=N2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B1400614.png)